molecular formula C14H17Br2NO B290610 2,5-dibromo-N-(2-methylcyclohexyl)benzamide

2,5-dibromo-N-(2-methylcyclohexyl)benzamide

Cat. No. B290610
M. Wt: 375.1 g/mol
InChI Key: BNOBQQUDCIVBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. Its chemical formula is C14H18Br2N2O, and it is also known as BROMOCAINE. This compound is a local anesthetic that is used in dentistry and other medical procedures. However,

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide involves blocking the voltage-gated sodium channels in nerve cells. This prevents the transmission of pain signals to the brain, resulting in local anesthesia. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects.
Biochemical and Physiological Effects
2,5-dibromo-N-(2-methylcyclohexyl)benzamide has several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines. It also inhibits the activity of enzymes involved in the production of these mediators. Additionally, the compound has been shown to reduce the activity of ion channels involved in pain signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in lab experiments is its ability to selectively block voltage-gated sodium channels. This makes it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. However, one limitation of using this compound is that it is a local anesthetic and may not be suitable for studying systemic effects.

Future Directions

There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research. One area of interest is the development of more selective sodium channel blockers for the treatment of pain and inflammation. Another area of research is the use of this compound in combination with other drugs to enhance its pain-relieving effects. Additionally, the anti-inflammatory properties of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide make it a promising candidate for the treatment of inflammatory diseases, such as arthritis.
Conclusion
In conclusion, 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a local anesthetic that has been widely used in scientific research for its ability to block voltage-gated sodium channels. Its unique properties make it a useful tool for studying the mechanisms of action of local anesthetics and pain signaling. The compound also has anti-inflammatory properties, which further contribute to its pain-relieving effects. There are several future directions for the use of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide in scientific research, including the development of more selective sodium channel blockers and the use of this compound in combination with other drugs.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(2-methylcyclohexyl)benzamide is a complex process that involves several steps. The first step is the reaction of 2,5-dibromobenzoic acid with 1-methylcyclohexylamine to form 2,5-dibromo-N-(1-methylcyclohexyl)benzamide. This compound is then treated with hydrochloric acid to form 2,5-dibromo-N-(2-methylcyclohexyl)benzamide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

2,5-dibromo-N-(2-methylcyclohexyl)benzamide has been used in scientific research for its ability to block voltage-gated sodium channels. This property makes it a useful tool for studying the mechanisms of action of local anesthetics. It has also been used in studies of pain and inflammation.

properties

Molecular Formula

C14H17Br2NO

Molecular Weight

375.1 g/mol

IUPAC Name

2,5-dibromo-N-(2-methylcyclohexyl)benzamide

InChI

InChI=1S/C14H17Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h6-9,13H,2-5H2,1H3,(H,17,18)

InChI Key

BNOBQQUDCIVBRE-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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